molecular formula C12H15N3O2 B12315911 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B12315911
M. Wt: 233.27 g/mol
InChI Key: VJFLJUUJAKPCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine ( 1152842-25-5) is a high-purity chemical intermediate with a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound, characterized by its pyrazole core substituted with a 3,4-dimethoxybenzyl group at the 1-position and an amine group at the 4-position, serves as a versatile building block in medicinal chemistry and drug discovery research. Its structure is a key scaffold in the development of novel bioactive molecules, particularly as a precursor for potential metalloproteinase inhibitors . Research into similar pyrazole-based structures has demonstrated significant promise in targeting enzymes like meprin α and meprin β, which are implicated in a range of pathological conditions including cancer, fibrosis, Alzheimer's disease, and inflammatory disorders . Furthermore, the 3,4-dimethoxyphenyl moiety is a common pharmacophore found in compounds investigated for their interaction with various biological receptors, as evidenced by molecular docking studies performed on analogous structures . This reagent is offered for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3

InChI Key

VJFLJUUJAKPCMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC

Origin of Product

United States

Preparation Methods

Halide Selection and Reaction Conditions

  • Reagents : 3,4-Dimethoxybenzyl chloride or bromide is preferred due to superior leaving-group reactivity compared to iodide derivatives.
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, with reactions typically conducted at 60–80°C for 6–12 hours.
  • Bases : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralize HX byproducts, achieving yields of 65–78%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the pyrazole’s N1 nitrogen attacks the benzylic carbon of the electrophile. Steric hindrance from the 3,4-dimethoxy groups necessitates elevated temperatures to overcome activation barriers.

Cyclocondensation Strategies

Alternative routes construct the pyrazole ring de novo using 3,4-dimethoxybenzyl-substituted intermediates:

Hydrazine-Dicarbonyl Cyclization

  • Precursors : β-Keto esters or 1,3-diketones react with hydrazine derivatives under acidic conditions.
  • Example Protocol :
    • 3-(3,4-Dimethoxybenzyl)pentane-2,4-dione (1.0 eq) + hydrazine hydrate (1.2 eq) in ethanol.
    • Reflux at 80°C for 8 hours yields 72–85% product.
  • Optimization : Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Vilsmeier-Haack Formylation

Used to introduce the 4-amino group post-cyclization:

  • Formylation of 1-(3,4-dimethoxybenzyl)-1H-pyrazole with POCl₃/DMF at 0°C.
  • Amination via Hofmann degradation or catalytic hydrogenation (Pd/C, H₂).
    Yield : 58–67% over two steps.

Multi-Component Reactions (MCRs)

Emerging methodologies employ one-pot systems to streamline synthesis:

Aldehyde-Amine-Ketone Condensation

  • Components :
    • 3,4-Dimethoxybenzaldehyde
    • Hydrazine hydrate
    • Ethyl acetoacetate
  • Conditions : KOH/EtOH, 70°C, 6 hours.
    Advantages : Eliminates isolation of intermediates, achieving 68% yield with >95% purity.

Purification and Characterization

Isolation Techniques

  • Crystallization : Ethanol/water (3:1) recrystallization removes unreacted benzyl halides.
  • Chromatography : Silica gel (hexane:EtOAc 4:1) resolves regioisomeric byproducts.

Analytical Data

Property Value Method
Melting Point 142–144°C DSC
¹H NMR (400 MHz, DMSO) δ 7.45 (s, 1H, pyrazole-H3), Bruker Avance III
6.90–6.82 (m, 3H, aromatic),
5.32 (s, 2H, NH₂), 3.81 (s,
6H, OCH₃), 4.95 (s, 2H, CH₂)
HPLC Purity 99.2% C18, MeOH/H₂O

Industrial Scalability Considerations

Cost Analysis

Method Raw Material Cost ($/kg) Yield (%)
Nucleophilic Alkylation 220 78
Cyclocondensation 185 72
MCR 210 68

Environmental Impact

  • E-Factor : Nucleophilic routes generate 8.2 kg waste/kg product vs. 5.7 kg for MCRs.
  • Solvent Recovery : DMF and acetonitrile are 90% recyclable via distillation.

Chemical Reactions Analysis

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group on the pyrazole ring can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine. The compound has shown efficacy against various cancer cell lines:

Cancer Type Cell Line Effect
Lung CancerA549Significant inhibition of cell proliferation
Breast CancerMDA-MB-231Promising cytotoxic effects
Colorectal CancerHCT116Notable reduction in cell viability

In vitro studies indicated that this compound exhibits cytotoxic effects with IC50 values demonstrating effective concentrations required to significantly reduce cell viability . The mechanism of action appears to involve the induction of apoptotic pathways, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective inhibition noted
Escherichia coliSignificant antimicrobial activity

These findings suggest that the compound could be utilized in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Study on Anticancer Properties

A study published in 2021 evaluated the anticancer activities of several pyrazole derivatives, including this compound. The results indicated that compounds with a pyrazole scaffold could effectively inhibit the growth of various cancer cell lines. The study utilized assays such as MTT and colony formation to assess cytotoxicity and proliferation inhibition .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial potential of pyrazole derivatives. The study reported that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The research employed disk diffusion methods to evaluate antimicrobial activity and determined MIC values through broth dilution techniques.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Modifications to the benzyl group significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine 3,4-dimethoxybenzyl C₁₂H₁₅N₃O₂ 233.27 Potential CNS activity (inferred)
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 3-Cl, 4-F benzyl C₁₀H₈ClFN₄ 238.65 Enhanced lipophilicity; halogen bonding
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine 3-Cl-pyridin-4-ylmethyl C₉H₉ClN₄ 208.65 Heteroaromatic substitution; improved solubility
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-Me, 5-(3,4-dimethoxyphenyl) C₁₂H₁₅N₃O₂ 233.27 Methyl group introduces steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity and may enhance membrane permeability .
  • Methyl substitutions at the pyrazole 1-position (e.g., ) reduce steric flexibility compared to benzyl derivatives .

Heterocyclic Core Modifications

Replacing the pyrazole core or modifying its substitution pattern alters biological activity:

Compound Name Core Structure Synthesis Yield Key Features References
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole with pyridinyl substituent 17.9% Cu-catalyzed coupling; melting point 104–107°C
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine Bis-pyrazole system N/A Dual pyrazole cores; potential for dimeric interactions

Key Observations :

  • Pyridinyl-pyrazole hybrids (e.g., ) are synthesized via copper-catalyzed cross-coupling, offering modularity but lower yields .
  • Bis-pyrazole systems (e.g., ) may enhance binding avidity in multi-target therapies .

Fused Ring Systems

Fused pyrazolo-pyrimidine derivatives represent a distinct chemotype with expanded aromatic systems:

Compound Name Structure Synthesis Yield Applications References
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine fused with thieno-pyrimidine 82% Kinase inhibition; high thermal stability
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine derivative Pyrazolo-pyrimidine with sulfonyl group N/A Potential anticancer activity

Key Observations :

  • Fused systems exhibit higher molecular weights (>300 g/mol) and enhanced planarity, favoring intercalation or enzyme active-site binding .
  • Synthesis efficiency : Vilsmeier–Haack reactions () achieve high yields (82%) compared to cross-coupling methods .

Physicochemical Properties

Property This compound 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 4-(3-Phenyl-pyrazolo-pyrimidinyl)thieno-pyrimidine
Molecular Weight 233.27 g/mol 238.65 g/mol 357.42 g/mol
LogP (Predicted) ~1.5 ~2.2 ~3.8
Solubility Moderate (dimethoxy groups) Low (halogens) Poor (fused rings)
Synthetic Accessibility Moderate High Low

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-amino-1H-pyrazole in the presence of a suitable catalyst. The resulting product can be purified through recrystallization techniques. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. Specifically, this compound has shown efficacy against various cancer cell lines:

Cancer Type Cell Line IC50 (μM)
Lung CancerA54949.85
Breast CancerMDA-MB-23134.00
Liver CancerHepG227.50
Colorectal CancerHCT11640.00

The mechanism of action appears to involve the inhibition of key targets such as topoisomerase II and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Streptococcus pneumoniae0.30

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with biological targets. Docking simulations with human prostaglandin reductase (PTGR2) revealed favorable binding affinities and interactions that suggest potential inhibitory action .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives demonstrated significant growth inhibition in breast cancer cells (MDA-MB-231) with IC50 values ranging from 20 to 40 μM for structurally similar compounds .
  • Case Study on Antimicrobial Properties : Another investigation reported that pyrazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics .

Q & A

Basic: What are the most reliable synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine?

Methodological Answer:
The compound is typically synthesized via cyclization and functionalization of pyrazole intermediates. A common approach involves:

  • Cyclization of hydrazides with substituted benzaldehydes using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated for structurally similar pyrazole derivatives .
  • Nucleophilic substitution at the pyrazole C4 position, where intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through sequential formylation, oxidation, and acylation steps .
  • Copper-catalyzed coupling reactions for introducing aryl groups, as seen in the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine. This method employs cesium carbonate as a base and copper(I) bromide as a catalyst under mild conditions (35°C, 48 hours) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization relies on a combination of analytical techniques:

  • ¹H/¹³C NMR spectroscopy to confirm substitution patterns and regiochemistry. For example, distinct aromatic proton shifts in the 3,4-dimethoxyphenyl group (δ 6.7–7.2 ppm) and pyrazole NH₂ signals (δ 5.8–6.3 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns. ESI-HRMS with m/z values matching [M+H]⁺ ions (e.g., 215 for related pyrazoles) is standard .
  • Infrared (IR) spectroscopy to identify functional groups, such as N-H stretches (~3298 cm⁻¹) and C=O vibrations in intermediates .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:
State-of-the-art computational tools are critical for reaction design:

  • Quantum chemical calculations (e.g., DFT) model reaction pathways, such as transition states in cyclization or coupling steps, to identify energy barriers and optimal conditions .
  • Machine learning (ML) algorithms analyze experimental datasets to predict substituent effects on yield or regioselectivity. For example, ML models trained on pyrazole synthesis data can recommend solvent/base combinations for novel analogs .
  • Reaction path search software (e.g., AFIR) automates exploration of plausible mechanisms, reducing trial-and-error in catalyst screening .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Discrepancies often arise from assay-specific conditions or off-target effects. Strategies include:

  • Dose-response profiling to compare IC₅₀ values across cell lines (e.g., human cancer vs. sea urchin embryo assays), as seen in antimitotic pyrazole studies .
  • Receptor binding assays (e.g., σ₁/σ₂ receptor binding) to isolate target-specific activity. For example, substituent variations (e.g., methoxy vs. fluorine groups) significantly alter σ₁R antagonism .
  • Metabolic stability testing in hepatic microsomes to rule out pharmacokinetic artifacts. Compounds with labile methoxy groups may show reduced activity in vivo despite in vitro potency .

Advanced: What design principles improve pharmacological profiles of derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies guide rational modifications:

  • Substituent tuning : Electron-donating groups (e.g., methoxy) enhance σ₁ receptor affinity, while bulky tert-butyl groups improve metabolic stability .
  • Bioisosteric replacements : Replacing phenyl rings with pyridyl or thienyl groups maintains target engagement while reducing cytotoxicity, as demonstrated in anxiolytic pyrazole analogs .
  • Hybrid pharmacophores : Incorporating Mannich bases (e.g., 2-(4-hydroxy-3-((4-substituted phenylpiperazin-1-yl)methyl)benzylidene)) enhances carbonic anhydrase inhibition and anticancer activity .

Advanced: How to troubleshoot low yields in copper-catalyzed coupling reactions?

Methodological Answer:
Low yields often stem from catalyst deactivation or competing side reactions. Solutions include:

  • Ligand optimization : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Cu(I) intermediates, improving coupling efficiency .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl halides and amines, as shown in pyrazole-4-amine syntheses .
  • Temperature control : Maintaining reactions below 50°C prevents decomposition of heat-sensitive intermediates .

Advanced: What analytical techniques validate purity for in vivo studies?

Methodological Answer:

  • HPLC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at <0.1% levels .
  • Elemental analysis (C, H, N) confirms stoichiometry. For example, deviations >0.3% indicate incomplete purification .
  • Thermogravimetric analysis (TGA) identifies residual solvents or hydrate formation, critical for dose accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.